![molecular formula C17H13FN4O3S2 B327919 N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B327919.png)
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE
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Overview
Description
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of the 1,3,4-thiadiazole ring, along with the fluorobenzyl and nitrobenzamide groups, contributes to its unique chemical and biological characteristics .
Preparation Methods
The synthesis of N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea . This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 4-nitrobenzoyl chloride to produce the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, resulting in the induction of apoptosis in cancer cells . Additionally, the compound’s ability to interact with bacterial and fungal enzymes contributes to its antimicrobial properties .
Comparison with Similar Compounds
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer activity but differs in its substitution pattern and biological targets.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This derivative has antifungal activity and a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H13FN4O3S2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13FN4O3S2/c18-14-4-2-1-3-12(14)9-26-10-15-20-21-17(27-15)19-16(23)11-5-7-13(8-6-11)22(24)25/h1-8H,9-10H2,(H,19,21,23) |
InChI Key |
DHLNSDSXJCPLTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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